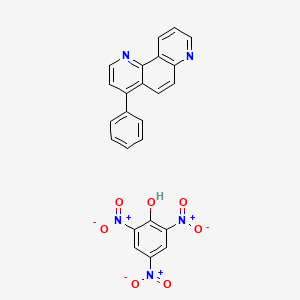![molecular formula C23H25AsIO B14538145 [(2-Ethoxyphenyl)methyl]bis(2-methylphenyl)arsanium iodide CAS No. 62064-12-4](/img/structure/B14538145.png)
[(2-Ethoxyphenyl)methyl]bis(2-methylphenyl)arsanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Ethoxyphenyl)methyl]bis(2-methylphenyl)arsanium iodide is an organoarsenic compound with a complex structure It is characterized by the presence of an arsonium ion, which is a positively charged arsenic atom bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxyphenyl)methyl]bis(2-methylphenyl)arsanium iodide typically involves the reaction of arsonium precursors with appropriate organic reagents. One common method includes the reaction of (2-ethoxyphenyl)methyl chloride with bis(2-methylphenyl)arsine in the presence of a suitable iodinating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethoxyphenyl)methyl]bis(2-methylphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the arsonium ion back to its neutral arsenic form.
Substitution: The arsonium ion can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of arsonium derivatives.
Scientific Research Applications
[(2-Ethoxyphenyl)methyl]bis(2-methylphenyl)arsanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s biological activity is studied for potential use in pharmaceuticals and as a tool for biochemical research.
Medicine: Research is ongoing to explore its potential as an anticancer agent or in other therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [(2-Ethoxyphenyl)methyl]bis(2-methylphenyl)arsanium iodide exerts its effects involves interactions with molecular targets such as enzymes or cellular receptors. The arsonium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
[(2-Ethoxyphenyl)methyl]bis(2-methylphenyl)arsanium iodide can be compared with other organoarsenic compounds such as:
Triphenylarsine: A simpler organoarsenic compound with three phenyl groups attached to arsenic.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Arsenic trioxide: An inorganic arsenic compound used in medicine and industry.
The uniqueness of this compound lies in its specific structure and the presence of both ethoxy and methylphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62064-12-4 |
|---|---|
Molecular Formula |
C23H25AsIO |
Molecular Weight |
519.3 g/mol |
InChI |
InChI=1S/C23H25AsO.HI/c1-4-25-23-16-10-7-13-20(23)17-24(21-14-8-5-11-18(21)2)22-15-9-6-12-19(22)3;/h5-16H,4,17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WOPKIXMLWAMFGX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=CC=C1C[As+](C2=CC=CC=C2C)C3=CC=CC=C3C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole](/img/structure/B14538085.png)


![[4-(2-Methoxypropyl)phenyl]acetonitrile](/img/structure/B14538103.png)
![2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)-](/img/structure/B14538108.png)




![N~1~-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide](/img/structure/B14538161.png)
![5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline](/img/structure/B14538162.png)
